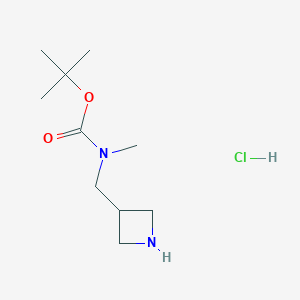
tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate hydrochloride
Descripción general
Descripción
Tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O2 and its molecular weight is 236.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate hydrochloride (CAS Number: 1170108-38-9) is a compound with potential biological significance. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C10H21ClN2O2
- Molecular Weight : 236.74 g/mol
- Appearance : Typically presented as a white to off-white solid.
Synthesis
The synthesis of this compound involves several steps, often utilizing N,N-diisopropylethylamine and HATU in anhydrous DMF under inert conditions. The yield can reach approximately 71% under optimized conditions .
The biological activity of this compound has been investigated in various studies, particularly focusing on its pharmacological properties. The azetidine ring structure contributes to its interaction with biological targets, potentially influencing enzyme activity and receptor binding.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have indicated that azetidine derivatives can induce apoptosis in cancer cell lines, including HeLa cells. The mechanism involves both extrinsic and intrinsic signaling pathways, suggesting that this compound might exhibit similar properties due to its structural analogies .
- Antimicrobial Properties : Preliminary evaluations suggest that compounds with azetidine functionalities possess antimicrobial properties. Specific derivatives have shown significant inhibition against Gram-positive bacteria, indicating potential applications in treating bacterial infections .
- Inhibition Studies : Molecular docking studies have provided insights into the binding affinity of this compound with various enzymes. For instance, interactions with enzymes involved in metabolic pathways have been modeled, revealing promising inhibition constants that suggest therapeutic potential .
Comparative Biological Activity Table
Propiedades
IUPAC Name |
tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12(4)7-8-5-11-6-8;/h8,11H,5-7H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZOOGZMCGJGTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















